molecular formula C28H27N3O6S2 B3508140 N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3508140
M. Wt: 565.7 g/mol
InChI Key: VAMDICBXGLMNKB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a glycinamide moiety (a derivative of the amino acid glycine), phenyl rings (aromatic six-carbon rings), a phenoxy group (a phenyl ring connected to an oxygen atom), and sulfonyl groups (SO2 connected to a carbon atom). These functional groups suggest that this compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings and sulfonyl groups could lead to regions of delocalized electrons, which could affect the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amine group in the glycinamide moiety could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would involve interacting with a specific biological target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve further studying its properties and potential uses. This could include conducting laboratory experiments to determine its reactivity, stability, and biological activity .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S2/c1-30(38(2,33)34)24-11-9-10-22(20-24)29-28(32)21-31(39(35,36)27-14-7-4-8-15-27)23-16-18-26(19-17-23)37-25-12-5-3-6-13-25/h3-20H,21H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMDICBXGLMNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

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